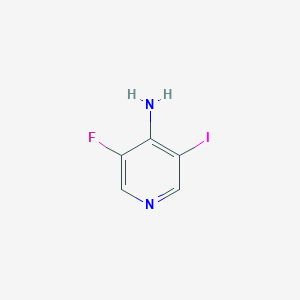

3-Fluoro-5-iodopyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-iodopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FIN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHONSWNPIKPFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)I)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 3-Fluoro-5-iodopyridin-4-amine

This technical monograph provides a comprehensive analysis of 3-Fluoro-5-iodopyridin-4-amine (CAS 1597421-56-1), a critical halogenated heterocyclic scaffold used in the synthesis of next-generation kinase inhibitors, specifically targeting KRas G12C mutations.

Executive Summary

This compound is a tri-substituted pyridine derivative characterized by the orthogonal reactivity of its functional groups: a nucleophilic amine, an electrophilic iodine, and a metabolic blocking fluorine. It serves as a high-value "linchpin" intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions to construct biaryl systems found in oncology drugs. Its precise molecular weight and isotopic signature are critical for quality control in GMP environments.

Physicochemical Profile

The following data establishes the baseline identity of the compound. The molecular weight calculation is based on standard atomic weights (IUPAC).

Table 1: Core Chemical Specifications

| Property | Value | Notes |

| Chemical Name | This compound | IUPAC Nomenclature |

| CAS Number | 1597421-56-1 | Verified Identifier |

| Molecular Formula | C₅H₄FIN₂ | |

| Molecular Weight | 238.00 g/mol | Exact Mass: 237.94 Da |

| Appearance | Off-white to pale yellow solid | Light sensitive |

| Predicted LogP | ~1.3 - 1.4 | Lipophilic, suitable for CNS penetration |

| Topological PSA | 38.9 Ų | High membrane permeability potential |

| pKa (Calculated) | ~3.5 - 4.0 (Pyridine N) | Reduced basicity due to F/I electron withdrawal |

Molecular Weight Breakdown

-

Carbon (5 × 12.011): 60.055

-

Hydrogen (4 × 1.008): 4.032

-

Fluorine (1 × 18.998): 18.998[1]

-

Iodine (1 × 126.904): 126.904

-

Nitrogen (2 × 14.007): 28.014

-

Total: 238.003 g/mol

Synthetic Methodology & Causality

The synthesis of this compound relies on regioselective electrophilic aromatic substitution (EAS) . The amino group at position 4 is a strong ortho, para-director. Since the 3-position is blocked by fluorine and the para-position is the ring nitrogen, the incoming electrophile (I⁺) is directed exclusively to the 5-position.

Protocol: Regioselective Iodination

Reaction Type: Electrophilic Aromatic Substitution Precursor: 4-Amino-3-fluoropyridine (CAS 2247-88-3) Reagent: N-Iodosuccinimide (NIS) or I₂/Ag₂SO₄

Step-by-Step Workflow

-

Dissolution: Dissolve 4-Amino-3-fluoropyridine (1.0 eq) in Acetonitrile (MeCN) or DMF. Reasoning: Polar aprotic solvents stabilize the charged intermediate.

-

Activation: Cool the solution to 0°C. Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise. Reasoning: Controlled addition prevents over-iodination or polymerization.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LC-MS (Target m/z 238).

-

Quench: Add 10% aqueous sodium thiosulfate (Na₂S₂O₃). Reasoning: Reduces unreacted iodine species to soluble iodide salts, preventing product contamination.

-

Isolation: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Heptane or use Silica Flash Chromatography (0-50% EtOAc/Hexanes).

Visualization: Synthesis Pathway

Caption: Regioselective iodination directed by the C4-amino group to the C5 position.

Reactivity & Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry. The three functional groups allow for orthogonal functionalization , meaning each site can be modified independently without affecting the others.

-

C5-Iodine (The Handle): The most reactive site. Undergoes Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to attach aryl or heteroaryl groups. This is often the first step in library synthesis.

-

C4-Amine (The Donor): Acts as a hydrogen bond donor in the final drug molecule (e.g., binding to the hinge region of a kinase). It can also be acylated or alkylated.

-

C3-Fluorine (The Modulator): Modulates pKa and metabolic stability. It blocks metabolism at the C3 position and alters the electronic properties of the ring.

Visualization: Orthogonal Reactivity Map

Caption: Orthogonal reaction pathways utilized to diversify the scaffold into bioactive libraries.

Analytical Characterization (Self-Validating)

To ensure the identity of the synthesized material, the following analytical signatures must be verified.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

The molecule has only two aromatic protons.

-

δ ~8.0–8.2 ppm (s, 1H): C2-H (Adjacent to Nitrogen, deshielded).

-

δ ~8.3–8.5 ppm (s, 1H): C6-H (Adjacent to Iodine/Nitrogen).

-

δ ~6.0–6.5 ppm (br s, 2H): NH₂ exchangeable protons.

-

Note: Coupling constants between H and F may cause splitting (d, J ≈ 1–2 Hz).

-

-

LC-MS (ESI+):

-

Primary Peak: [M+H]⁺ = 238.9 (consistent with MW 238.0).

-

Isotope Pattern: No significant M+2 peak (unlike Chlorine/Bromine), confirming Iodine.

-

References

-

ChemicalBook. (2024). This compound Product Specifications & CAS 1597421-56-1. Link

-

BLD Pharm. (2024). Certificate of Analysis: this compound. Link

-

National Institutes of Health (NIH). (2023). C–H radiocyanation of bioactive molecules via sequential iodination. (Discusses NIS iodination of aminopyridines). Link

-

Google Patents. (2020). WO2020146613A1 - KRAS G12C Inhibitors. (Describes use of related 3-fluoro-5-iodo-4-amine scaffolds in drug design). Link

Sources

3-Fluoro-5-iodopyridin-4-amine IUPAC name

An In-depth Technical Guide to 3-Fluoro-5-iodopyridin-4-amine: Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolds

Foreword

Prepared for researchers, medicinal chemists, and drug development professionals, this guide provides a comprehensive technical overview of this compound. This halogenated pyridine derivative represents a highly valuable, yet under-documented, building block in modern synthetic chemistry. Its unique substitution pattern—an electron-donating amine, an electron-withdrawing fluorine, and a versatile iodine atom—offers a trifecta of functionalities. This arrangement allows for precise, regioselective modifications, making it an attractive starting point for complex molecular architectures, particularly in the realm of targeted therapeutics. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the underlying chemical principles and strategic considerations that make this molecule a powerful tool in discovery chemistry.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is defined by the following identifiers and properties.

IUPAC Name: this compound

dot graph "chemical_structure" { graph [rankdir="TB", splines=ortho, nodesep=0.5, size="7.6,5!"]; node [shape=plaintext, style=filled, fillcolor="#FFFFFF", fontname="Helvetica", fontsize=12]; edge [style=solid, penwidth=2, color="#202124"];

} Caption: Chemical Structure of this compound.

Table 1: Compound Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1597421-56-1 | [1] |

| Molecular Formula | C₅H₄FIN₂ | [1] |

| Molecular Weight | 238.00 g/mol | [1][2] |

| Appearance | (Predicted) White to off-white solid | Analogous Compounds |

| Storage | Room temperature, sealed in dry, protect from light | [3] |

Proposed Synthesis Protocol

Causality Behind Experimental Choices:

-

Starting Material: 3-Fluoropyridin-4-amine is chosen for its commercial availability and for having two of the three required substituents already in place.

-

Iodination Reagent: N-Iodosuccinimide (NIS) is selected as it is a mild and effective electrophilic iodinating agent for electron-rich aromatic and heteroaromatic rings. The amino group at C4 and the fluoro group at C3 both activate the ring towards electrophilic substitution, directing the incoming electrophile (I⁺) to the ortho and para positions. The C5 position is ortho to the strongly activating amino group, making it the most probable site of reaction.

-

Solvent: Acetonitrile (CH₃CN) is a suitable polar aprotic solvent that can dissolve the starting material and reagent without interfering with the reaction.

dot graph "synthesis_workflow" { graph [rankdir="LR", splines=true, nodesep=0.4, size="7.6,4!"]; node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-fluoropyridin-4-amine (1.0 eq) in anhydrous acetonitrile (10 mL per 1 mmol of starting material) in a round-bottom flask, add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

-

Reaction Execution: Stir the resulting mixture at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching and Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), saturated aqueous sodium bicarbonate solution, and finally, brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Validation and Characterization

A protocol is only as reliable as its validation. Confirming the identity and purity of the synthesized product is a non-negotiable step. This involves a suite of spectroscopic techniques.

dot graph "analytical_workflow" { graph [rankdir="TB", splines=true, nodesep=0.4, size="7.6,5!"]; node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Caption: Self-validating workflow for product characterization and release.

Table 2: Predicted Spectroscopic Data for Structural Confirmation

| Technique | Predicted Data | Rationale |

| ¹H NMR | δ ~8.0-8.2 (d, 1H, H-6), δ ~7.8-8.0 (d, 1H, H-2), δ ~5.0-6.0 (br s, 2H, -NH₂) | The pyridine protons H-2 and H-6 will appear as doublets in the aromatic region. The C-F coupling will further influence the signal for H-2. The amine protons are expected as a broad singlet. |

| ¹³C NMR | δ ~150-160 (d, J=~240 Hz, C-3), δ ~140-150 (C-4, C-6), δ ~120-130 (C-2), δ ~80-90 (C-5) | The carbon directly attached to fluorine (C-3) will show a large coupling constant. The carbon attached to iodine (C-5) will be significantly shielded and appear upfield. |

| ¹⁹F NMR | A single resonance is expected in the typical range for fluoropyridines. | Provides direct evidence for the presence of the fluorine atom. |

| HRMS (ESI+) | Calculated for C₅H₅FIN₂⁺ [M+H]⁺: 238.9480 | High-resolution mass spectrometry will confirm the elemental composition with high accuracy. |

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of this compound lies in its application as a versatile synthetic intermediate. Its structure is primed for elaboration into more complex heterocyclic systems that are common motifs in kinase inhibitors.[2][4] The iodine at C5 is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the C4-amine can participate in cyclization or condensation reactions.

A prominent application is in the synthesis of inhibitors for kinases implicated in cancer, such as FMS-like tyrosine kinase 3 (FLT3).[5] Mutations in FLT3 are common drivers of Acute Myeloid Leukemia (AML). Many FLT3 inhibitors feature a heterocyclic core that makes a critical hydrogen bond interaction with the kinase hinge region.

dot graph "kinase_pathway" { graph [rankdir="TB", splines=true, nodesep=0.4, size="7.6,6!"]; node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Simplified FLT3 signaling pathway and the inhibitory action of a targeted drug.

Proposed Synthetic Utility:

This compound can be used in a Suzuki coupling reaction with a boronic acid or ester to introduce diverse aryl or heteroaryl groups at the C5 position. The resulting biaryl structure can then be further elaborated. For example, reaction with a pyrazole boronic ester would yield a 5-(pyrazol-yl)-3-fluoropyridin-4-amine, a core structure found in many potent kinase inhibitors that target the ATP-binding site.[6][7]

Safety and Handling

As with any halogenated aromatic amine, proper safety protocols are mandatory. Based on data for analogous compounds, this compound should be considered harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[8]

-

Engineering Controls: Handle only in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and nitrile gloves.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

References

-

Johns, S. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

- Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.

- Google Patents. (n.d.). CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.

-

Blanden, A. R., et al. (2015). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 58(23), 9200–9213. [Link]

-

PubChem. (n.d.). 3-Fluoro-4-iodopyridin-2-amine. Retrieved from [Link]

-

Wodtke, R., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(16), 4945. [Link]

-

Houghtaling, J., et al. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry, 64(15), 11625–11644. [Link]

-

ResearchGate. (n.d.). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo | Request PDF. Retrieved from [Link]

-

Morris, J. C., et al. (2017). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 27(15), 3443–3448. [Link]

Sources

- 1. This compound|CAS 1597421-56-1 [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Fluoro-4-iodopyridin-2-amine | C5H4FIN2 | CID 51034458 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Sourcing & Synthesis: 3-Fluoro-5-iodopyridin-4-amine

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists.

A Critical Scaffold for Next-Generation KRAS G12D Inhibitors

Executive Summary

3-Fluoro-5-iodopyridin-4-amine (CAS 1597421-56-1 ) has emerged as a high-value pharmacophore in the development of covalent and non-covalent kinase inhibitors, most notably targeting the KRAS G12D mutation. Its unique substitution pattern offers a "Goldilocks" zone for drug design: the C3-fluorine modulates basicity and metabolic stability, while the C5-iodine serves as a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to build complex heteroaromatic scaffolds.

This guide analyzes the "Make vs. Buy" decision matrix, detailing commercial availability constraints and providing a validated, high-yield synthetic protocol for internal production.

Chemical Profile & Identity

| Parameter | Specification |

| IUPAC Name | This compound |

| CAS Number | 1597421-56-1 |

| Molecular Formula | C₅H₄FIN₂ |

| Molecular Weight | 238.00 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |

| Key Functionality | C4-Amine: H-bond donor/acceptor, nucleophile.C3-Fluorine: Electronic modulation (σ-inductively withdrawing).C5-Iodine: Reactive cross-coupling site. |

CRITICAL NOTE: Do not confuse with its isomer 3-Fluoro-4-iodopyridin-2-amine (CAS 1321612-85-4) or the precursor 4-Amino-3-fluoropyridine (CAS 2247-88-3). Verification by 1H-NMR is mandatory upon receipt of commercial batches.

Commercial Availability Landscape

Supply Chain Analysis

Unlike commodity pyridines, this compound is classified as a Tier 3 Specialty Intermediate . It is not routinely stocked in kilogram quantities by major catalog houses (e.g., Sigma-Aldrich, Fisher) and is typically sourced through boutique building block suppliers or custom synthesis organizations (CROs).[1]

-

Availability: Low (Lead times: 2–4 weeks typical).[1]

-

Cost Tier: High (~

800 USD per gram for small packs).[1] -

Primary Suppliers: Specialized vendors such as Abovchem , Benchchem , and MySkinRecipes (regional distributors).[1]

-

Purity Risks: Commercial batches often contain 3-5% of the des-iodo precursor or regioisomers if not strictly QC'd.

The "Make vs. Buy" Decision

Given the high unit cost and potential lead times, internal synthesis is recommended for requirements exceeding 5 grams.[1] The synthesis is scalable, robust, and utilizes inexpensive starting materials.[1]

Validated Synthetic Protocol (The "Make" Option)

The most efficient route utilizes the regioselective electrophilic iodination of the commercially available precursor 4-amino-3-fluoropyridine .

Reaction Logic

The C4-amino group strongly activates the pyridine ring. The C3 position is blocked by fluorine.[1] The C5 position (ortho to the amine, meta to the nitrogen) is the most electron-rich site remaining, directing electrophilic attack exclusively to C5.[1]

Step-by-Step Methodology

Starting Material: 4-Amino-3-fluoropyridine (CAS 2247-88-3) Reagent: N-Iodosuccinimide (NIS) Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN)

Protocol:

-

Charge: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-amino-3-fluoropyridine (1.0 eq).

-

Solvate: Dissolve in DMF (10 volumes). Ensure complete dissolution.

-

Addition: Cool the solution to 0°C (ice bath). Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes to control the exotherm.

-

Note: Iodine (I₂) can be used, but NIS provides cleaner conversion and easier workup.[1]

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) for 4–6 hours. Monitor by LCMS (Target Mass: [M+H]⁺ = 239.0).[1]

-

Quench: Dilute the reaction mixture with water (30 volumes) and saturated aqueous sodium thiosulfate (to reduce excess iodine).

-

Isolation:

-

Purification: If necessary, purify via flash column chromatography (SiO₂, 0–50% Ethyl Acetate in Hexanes).

Typical Yield: 85–93% Reference: Patent WO2021041671A1 (Example 2, Step C).[1]

Strategic Applications in Drug Discovery

This scaffold is pivotal in the synthesis of KRAS G12D inhibitors .[1] The diagram below illustrates how this building block serves as the "linchpin" in assembling the pharmacophore.

Figure 1: Synthetic workflow transforming the precursor into the KRAS G12D active scaffold.[1]

Why This Substitution Pattern?

-

Metabolic Stability: The C3-Fluorine blocks metabolic oxidation at a vulnerable site and lowers the pKa of the pyridine nitrogen, reducing non-specific binding.

-

Vector Control: The C5-Iodine allows for the precise attachment of "tail" groups that extend into the solvent-exposed regions of the kinase pocket (e.g., the switch-II pocket in KRAS).

Quality Control & Handling

-

Storage: Store at 2–8°C , protected from light. Iodine-containing heterocycles can liberate I₂ upon prolonged exposure to light, turning the solid brown.[1]

-

Safety: The compound is an irritant.[1] Standard PPE (gloves, goggles, fume hood) is required.[1]

-

Analytical Verification (1H NMR in DMSO-d6):

-

Look for a singlet (or fine doublet) around δ 8.0–8.1 ppm (C2-H) and δ 8.2–8.3 ppm (C6-H).

-

The disappearance of the C5 proton signal from the starting material confirms iodination.[1]

-

References

-

World Intellectual Property Organization (WIPO). (2021).[1] KRAS G12D Inhibitors. Patent WO2021041671A1. (Describes the specific synthesis of CAS 1597421-56-1 in Example 2).

-

National Institutes of Health (NIH). (2017).[1] Regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (General methodology for iodination of electron-rich heterocycles).

-

Benchchem. Product Entry: this compound. (Commercial listing and physical properties).[1][2][3]

-

MySkinRecipes. Raw Material Specification: this compound.[3][4] (Sourcing data).

Sources

Technical Guide: Comprehensive Characterization of Novel Pyridine Derivatives

Executive Summary

Pyridine derivatives represent a cornerstone in modern medicinal chemistry, serving as bioisosteres for phenyl rings to modulate solubility, metabolic stability, and target affinity.[1] However, their basicity and potential for tautomerism present unique analytical challenges. This guide outlines a rigorous, multi-dimensional characterization framework designed to validate structural identity, assess developability, and ensure reproducibility in drug discovery pipelines.

Section 1: Structural Elucidation Strategy

The "Identity" Pillar

Structural confirmation of pyridine derivatives requires more than standard 1D NMR due to the ring's electron-deficient nature and sensitivity to pH/solvent effects.

Advanced NMR Spectroscopy Workflow

The chemical shifts of pyridine protons (

Protocol: Self-Validating NMR Acquisition

-

Objective: Unambiguous assignment of all proton and carbon environments.

-

Solvent Selection: Use DMSO-d6 over CDCl3 for polar derivatives to prevent aggregation and minimize solvent-solute exchange broadening of exchangeable protons (e.g., amides, amines).

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of analyte in 600 µL DMSO-d6. Checkpoint: Solution must be clear; filter if particulate matter is observed to prevent field inhomogeneity.

-

1D 1H Acquisition: Acquire spectrum (min. 16 scans).[2]

-

Validation: Verify the integral ratio of aromatic protons.

-protons (C2/C6) typically appear downfield (8.5–9.0 ppm) due to the inductive effect of nitrogen.

-

-

D2O Exchange (Conditional): If broad singlets are present (NH/OH), add 1-2 drops of D2O and re-acquire. Disappearance of signals confirms exchangeable protons.

-

2D Correlation (HSQC/HMBC):

-

HSQC: Correlate protonated carbons to specific protons.

-

HMBC: Establish long-range connectivity (2-3 bonds). Critical for Pyridines: Look for correlations from ring protons to the quaternary carbons (often C2/C6 if substituted) to confirm regio-placement of substituents.

-

Mass Spectrometry & Fragmentation

Pyridines exhibit characteristic fragmentation patterns under Electron Impact (EI) or Electrospray Ionization (ESI).

-

Mechanism: The nitrogen atom directs fragmentation. Common losses include HCN (27 Da) and nitriles (R-CN).

-

Protocol: High-Resolution Mass Spectrometry (HRMS) using Q-TOF or Orbitrap is required to confirm elemental composition within 5 ppm accuracy.

Visualization: Structural Elucidation Workflow

Figure 1: Integrated workflow for the structural confirmation of pyridine derivatives, prioritizing purity checks before spectral acquisition.

Section 2: Physicochemical Profiling

The "Developability" Pillar

For a pyridine derivative to become a drug candidate, its physicochemical properties must be optimized. The basic nitrogen (pKa ~5.2 for unsubstituted pyridine) dictates pH-dependent solubility and lipophilicity.

pKa and LogP Determination

The ionization state of the pyridine ring impacts ADME properties.

Table 1: Key Physicochemical Parameters for Pyridine Derivatives

| Parameter | Method | Relevance to Drug Development |

| pKa | Potentiometric Titration / UV-Metric | Determines ionization at physiological pH (7.4). Pyridines are often protonated in the stomach (pH 1-2), aiding solubility. |

| LogP | Shake-flask (Octanol/Water) or HPLC | Lipophilicity measure. Target range: 1–3 for oral bioavailability. |

| LogD | Calculated from LogP & pKa | Distribution coefficient at pH 7.[3]4. More accurate predictor of blood-brain barrier (BBB) penetration. |

| Solubility | Kinetic Solubility (Nephelometry) | Critical for formulation. Pyridines often form salts (HCl, Mesylate) to improve this. |

Protocol: HPLC-Based LogP Determination

-

Why this method? Faster and requires less sample than shake-flask methods.

-

Column: C18 Reverse Phase with base-deactivation (to prevent peak tailing from pyridine-silanol interactions).

-

Mobile Phase: Methanol/Water with 0.1% Ammonium Acetate (buffer is critical to maintain neutral species).

-

Standards: Calibrate using pyridines with known LogP (e.g., Pyridine, 2-Aminopyridine).

-

Calculation: Correlate retention time (

) to LogP using the linear regression from standards.

Section 3: Solid-State Characterization

The "Formulation" Pillar

Polymorphism can drastically alter bioavailability. Pyridine derivatives, capable of hydrogen bonding (acceptor at N), often exhibit multiple crystal forms.

Single Crystal X-Ray Diffraction (SCXRD)

SCXRD is the gold standard for determining absolute configuration and detailed intermolecular interactions (e.g.,

Workflow:

-

Crystal Growth: Slow evaporation of ethanol or acetonitrile solutions. Note: Pyridines may form solvates; ensure complete drying or thermal analysis (TGA) to confirm solvent loss.

-

Data Collection: Collect at low temperature (100 K) to reduce thermal motion and improve resolution.

-

Refinement: Solve structure to

-factor < 5%. -

Analysis: Check for hydrogen bonding networks involving the pyridine nitrogen.

Visualization: Solid-State Analysis Logic

Figure 2: Decision tree for solid-state characterization, distinguishing between bulk analysis (PXRD) and atomic-level resolution (SCXRD).

Section 4: Biological Context & SAR

The "Efficacy" Pillar

Characterization is incomplete without linking structure to function. In Structure-Activity Relationship (SAR) studies, the pyridine ring is often modified (e.g., 2-F, 3-OMe) to tune electronic properties.

SAR Logic for Pyridines[1]

-

Electronic Modulation: Adding electron-withdrawing groups (F, Cl) to the pyridine ring reduces the basicity of the ring nitrogen, potentially improving membrane permeability.

-

Metabolic Stability: Pyridines are susceptible to oxidation by CYP450 (N-oxide formation). Blocking the

-positions (C2/C6) with small alkyl groups can retard this metabolism.

Protocol: In Vitro Cytotoxicity Assay (MTT)

-

Cell Lines: Select relevant lines (e.g., MCF-7, HeLa) and a normal control (e.g., HEK293).

-

Dosing: Prepare serial dilutions of the pyridine derivative in DMSO (final concentration < 0.5%).

-

Incubation: 48-72 hours.

-

Readout: Measure absorbance at 570 nm.

-

Data Analysis: Calculate IC50 using non-linear regression. Self-Validation: R-squared value of the fit must be > 0.95.

References

-

BenchChem. (2025).[4][5] Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Retrieved from

-

MDPI. (2025). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Retrieved from

-

Journal of Pharmaceutical Research International. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives. Retrieved from

-

American Chemical Society. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on NMR Data. Inorganic Chemistry. Retrieved from

-

ResearchGate. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Catalytic Systems for the Functionalization of 3-Fluoro-5-iodopyridin-4-amine: Advanced Protocols and Application Notes

Introduction: Strategic Importance of Functionalized 4-Aminopyridines

The 3-fluoro-5-iodopyridin-4-amine scaffold is a highly valuable building block in contemporary drug discovery and medicinal chemistry. The unique electronic properties conferred by the fluorine atom, the primary amine, and the strategically positioned iodine atom make it a versatile precursor for a diverse range of complex molecular architectures. The electron-deficient nature of the pyridine ring, modulated by the electron-donating amine and electron-withdrawing fluorine, presents specific challenges and opportunities for selective functionalization. The carbon-iodine bond at the C5 position is the primary reactive site for transition-metal-catalyzed cross-coupling reactions, offering a reliable handle to introduce new carbon-carbon and carbon-heteroatom bonds.

This guide provides an in-depth analysis and detailed protocols for three of the most powerful palladium-catalyzed cross-coupling reactions for the functionalization of this key intermediate: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The protocols are designed to be robust and reproducible, with explanations of the causal relationships behind the choice of reagents and conditions to empower researchers to adapt and troubleshoot these critical transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and hetero-biaryl linkages from an organoboron reagent and an organic halide.[1] For this compound, this reaction is the premier method for introducing aryl, heteroaryl, or vinyl substituents at the C5 position.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. The choice of a palladium(0) source, a suitable phosphine ligand, and a base are critical for the reaction's success. The base activates the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step.[2] The ligand stabilizes the palladium center and modulates its reactivity throughout the cycle.

Application Protocol: Suzuki-Miyaura Coupling

This protocol details the coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane (Anhydrous)

-

Water (Degassed)

-

Nitrogen or Argon gas supply

Equipment:

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Septum and needles

-

Heating mantle or oil bath with temperature control

-

Standard glassware for workup and purification

Procedure:

-

Inert Atmosphere: To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

-

Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 equiv). The presence of the primary amine on the pyridine ring can potentially coordinate to the palladium catalyst, but often no protection is needed with appropriate catalyst selection.[3]

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The aqueous base is crucial for activating the boronic acid.

-

Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with inert gas to ensure all oxygen is removed.

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. The reactivity order for halogens is I > Br > Cl, making the iodo-substrate highly reactive.[4]

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-90 | 75-95 | Standard, reliable conditions for many arylboronic acids. |

| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O | 90-100 | 80-98 | Often more effective for challenging or sterically hindered substrates. |

| XPhos Pd G3 | K₃PO₄ | t-BuOH/H₂O | 80 | 85-99 | A modern, highly active catalyst system allowing for lower catalyst loadings. |

Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira reaction is the most effective method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[5] This transformation is invaluable for introducing alkynyl groups onto the 3-fluoro-4-aminopyridine core, which can serve as handles for further functionalization (e.g., click chemistry, cyclizations) or as key pharmacophores themselves.

Mechanistic Rationale

The classic Sonogashira reaction involves a dual catalytic system: a palladium complex and a copper(I) co-catalyst. The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination. The unique feature is the copper cycle, where a copper(I) acetylide is formed, which then participates in the transmetalation step with the palladium complex.[6] The reaction is typically run under mild, basic conditions, with an amine often serving as both the base and a solvent.[7]

Application Protocol: Sonogashira Coupling

This protocol is adapted from a procedure for a similar fluoropyridine substrate and is expected to be highly effective.[8]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1-1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.15 equiv)

-

Copper(I) Iodide (CuI) (0.1 - 0.3 equiv)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Nitrogen or Argon gas supply

Equipment:

-

Schlenk flask or round-bottom flask with a magnetic stir bar

-

Septum, needles, and syringe pump (optional, for slow addition)

-

Standard glassware for workup and purification

Procedure:

-

Setup: In a flask, dissolve this compound (1.0 equiv) in a mixture of anhydrous THF and Et₃N (e.g., 2:1 ratio).

-

Degassing: Thoroughly degas the solution by bubbling with inert gas for 15-20 minutes. Oxygen can promote the undesirable homocoupling of the alkyne (Glaser coupling).

-

Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).[8] The mixture may turn a yellow/brown color.

-

Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the stirring mixture at room temperature. For highly reactive alkynes, slow addition via syringe pump can help minimize homocoupling.

-

Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours but can be left overnight (16 h) to ensure full conversion.[8] Monitor progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and then brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |

| Pd(PPh₃)₄ / CuI | Et₃N | THF / Et₃N | Room Temp | 70-90 | Classic, mild, and broadly applicable conditions.[8] |

| PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | Toluene | 50-70 | 75-95 | A more robust catalyst system, may require gentle heating. |

| Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 60 | 80-98 | Copper-free conditions, useful if copper sensitivity is an issue. |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and mild method for forming C-N bonds.[9] For the target scaffold, this reaction allows the coupling of a wide variety of primary and secondary amines at the C5 position, which is a critical step in the synthesis of many kinase inhibitors and other pharmacologically active agents.

Mechanistic Rationale

Similar to other cross-coupling reactions, the Buchwald-Hartwig amination proceeds via an oxidative addition/reductive elimination cycle.[10] A key feature is the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). These ligands facilitate the rate-limiting reductive elimination step, prevent ligand-based side reactions, and allow for the coupling of a wider range of amine substrates. A strong, non-nucleophilic base (e.g., Cs₂CO₃, NaOt-Bu) is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[11]

Application Protocol: Buchwald-Hartwig Amination

This protocol employs a modern, highly active catalyst system for the amination of this compound.

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.2-1.5 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)

-

Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

-

Toluene or 1,4-Dioxane (Anhydrous)

-

Nitrogen or Argon gas supply

Equipment:

-

Screw-cap reaction tube or Schlenk flask with a magnetic stir bar

-

Glovebox (recommended for handling air-sensitive reagents)

-

Heating block or oil bath with temperature control

-

Standard glassware for workup and purification

Procedure:

-

Reagent Preparation (Glovebox Recommended): In a glovebox, add this compound (1.0 equiv), the desired amine (1.2 equiv), and cesium carbonate (2.5 equiv) to a reaction tube.

-

Catalyst Preparation: In a separate vial, pre-mix the Pd₂(dba)₃ (0.02 equiv) and XPhos ligand (0.08 equiv) in a small amount of the reaction solvent (e.g., 1 mL toluene) to form the active catalyst.

-

Reaction Assembly: Add the solvent (toluene or dioxane) to the tube containing the substrate, followed by the pre-mixed catalyst solution.

-

Sealing and Reaction: Seal the tube tightly and remove it from the glovebox. Heat the reaction to 100-110 °C with vigorous stirring. Monitor progress by LC-MS. Reactions are typically complete in 6-24 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |

| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100-110 | 70-95 | Highly general system for a wide range of primary and secondary amines.[12] |

| RuPhos Pd G3 | K₃PO₄ | Dioxane | 100 | 75-98 | Excellent for coupling sterically hindered primary and secondary amines. |

| Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 90-100 | 65-90 | A "second generation" system, still effective for many amine types.[13] |

References

-

Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019–1024. [Link]

-

Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]

-

Bhanage, B. M., et al. (2020). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Advances, 10(45), 26993-27018. [Link]

-

Klüfers, P., et al. (2013). DNA Modification under Mild Conditions by Suzuki-Miyaura Cross-Coupling for the Generation of Functional Probes. Angewandte Chemie International Edition, 52(40), 10652-10655. [Link]

-

Request PDF. (2009). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

-

Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

-

Johannsen, M., & Jørgensen, K. A. (1998). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Reviews, 98(4), 1689-1708. [Link]

-

Garcı́a-Cuadrado, D., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(10), 1645. [Link]

-

Szilágyi, A., et al. (2017). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 7(12), 386. [Link]

-

Timári, I., et al. (2011). Suzuki–Miyaura cross coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. Arkivoc, 2011(7), 223-239. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

-

Marion, N., & Nolan, S. P. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Nature Protocols, 2(11), 2912-2917. [Link]

-

Request PDF. (2012). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]

-

Semantic Scholar. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

-

Głowacki, I., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. proprogressio.hu [proprogressio.hu]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

Mastering the Pyridine Scaffold: A Guide to Regioselective Functionalization for Drug Discovery and Beyond

Introduction: The Ubiquitous Pyridine in Modern Chemistry

The pyridine ring is a cornerstone of medicinal chemistry and materials science. As one of the most common nitrogen-containing heterocycles in FDA-approved drugs, its strategic functionalization is paramount for modulating pharmacological activity, ADME properties, and overall molecular architecture.[1][2] However, the inherent electron-deficient nature of the pyridine ring presents a formidable challenge to its selective modification.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of established and cutting-edge methodologies for the regioselective functionalization of the pyridine scaffold, moving beyond theoretical concepts to deliver field-proven insights and detailed, actionable protocols.

Understanding the Reactivity Landscape of the Pyridine Ring

The electronic properties of the pyridine ring dictate its reactivity. The nitrogen atom renders the ring electron-deficient, deactivating it towards electrophilic aromatic substitution, which typically requires harsh conditions and often yields mixtures of isomers.[3][4] Conversely, the ring is activated towards nucleophilic attack, particularly at the C2 and C4 positions. The C3 position remains the most challenging to functionalize directly due to its electron-rich character relative to the other positions. This inherent reactivity profile necessitates a diverse toolkit of synthetic strategies to achieve precise control over substitution patterns.

Part 1: Targeting the C2 and C6 Positions: The Power of Proximity

The positions flanking the nitrogen atom are the most acidic and are readily functionalized through a variety of methods that leverage this proximity.

Directed ortho-Metalation (DoM): A Classic Strategy for C2 Functionalization

Directed ortho-Metalation (DoM) is a powerful and widely employed strategy for the regioselective functionalization of the C2 position of the pyridine ring.[5][6][7] This reaction involves the deprotonation of the C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent or a lithium amide, to form a stable organometallic intermediate.[8][9] This intermediate can then be trapped with a wide range of electrophiles to introduce a diverse array of functional groups.

Causality of Experimental Choices:

-

Directing Group (DMG): The choice of DMG is crucial. It must be a Lewis basic group capable of coordinating to the lithium cation, thereby directing the deprotonation to the adjacent C-H bond.[9] Common DMGs for pyridine include amides, carbamates, and methoxy groups.[7] The strength of the DMG can influence the efficiency of the metalation.

-

Base: Strong, non-nucleophilic bases are required to deprotonate the weakly acidic C-H bond. n-Butyllithium (n-BuLi) and s-butyllithium (s-BuLi) are commonly used, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance the basicity and prevent aggregation of the organolithium reagent.[7][10] For pyridines susceptible to nucleophilic addition, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are preferred.[11]

-

Temperature: DoM reactions are typically carried out at low temperatures (-78 °C) to prevent side reactions, such as decomposition of the organolithium intermediate or reaction with the solvent.[5][6]

Experimental Workflow for Directed ortho-Metalation

Caption: General workflow for Directed ortho-Metalation (DoM).

Protocol 1: C2-Iodination of 3-Methoxypyridine via DoM

Materials:

-

3-Methoxypyridine

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-methoxypyridine (1.0 equiv) and anhydrous THF (to make a 0.2 M solution).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add TMEDA (1.2 equiv) dropwise, followed by the slow, dropwise addition of n-BuLi (1.2 equiv).

-

Stir the resulting deep red solution at -78 °C for 1 hour.

-

In a separate flask, prepare a solution of iodine (1.5 equiv) in anhydrous THF.

-

Add the iodine solution dropwise to the reaction mixture at -78 °C. The color will dissipate.

-

Allow the reaction to stir at -78 °C for an additional 30 minutes, then slowly warm to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with EtOAc (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-iodo-3-methoxypyridine.

Halogen/Metal Exchange: A Milder Alternative

For pyridines bearing a halogen atom (typically bromine or iodine) at the C2 position, a halogen/metal exchange reaction offers a milder route to the corresponding organometallic intermediate.[5][6] This method avoids the use of strong bases for deprotonation.

Protocol 2: C2-Borylation of 2-Bromopyridine via Halogen/Metal Exchange

Materials:

-

2-Bromopyridine

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-bromopyridine (1.0 equiv) and anhydrous THF (to make a 0.5 M solution).

-

Cool the solution to -78 °C.

-

Add n-BuLi (1.1 equiv) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add triisopropyl borate (1.2 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Cool the mixture to 0 °C and add 1 M HCl until the pH is acidic.

-

Extract the aqueous layer with EtOAc (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(dihydroxyboryl)pyridine.

Part 2: Conquering the C4 Position: Strategies for Remote Functionalization

The C4 position, being electronically similar to the C2 position, is also susceptible to nucleophilic attack. However, its remote location from the nitrogen atom necessitates different strategic approaches.

Minisci Reaction: A Radical Approach

The Minisci reaction is a powerful method for the direct alkylation and acylation of electron-deficient heterocycles, including pyridines.[12] It involves the addition of a nucleophilic radical to the protonated pyridine ring, which is highly electrophilic.[12] The reaction typically proceeds with good regioselectivity for the C2 and C4 positions, with the ratio often being influenced by steric and electronic factors.[13]

Causality of Experimental Choices:

-

Radical Source: A wide variety of radical precursors can be used, including carboxylic acids (via oxidative decarboxylation), alkyl iodides, and alcohols.[14] The choice of radical precursor will determine the functional group introduced.

-

Oxidant: A strong oxidant is required to generate the radical species. Ammonium persulfate ((NH₄)₂S₂O₈) in the presence of a catalytic amount of silver nitrate (AgNO₃) is a classic combination.[12]

-

Acid: The reaction is performed under acidic conditions to protonate the pyridine nitrogen, thereby activating the ring towards radical attack.[12] Sulfuric acid is commonly used.

Mechanism of the Minisci Reaction

Caption: Simplified mechanism of the Minisci reaction.

Protocol 3: C4-tert-Butylation of Pyridine via Minisci Reaction

Materials:

-

Pyridine

-

Pivalic acid

-

Silver nitrate (AgNO₃)

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Sulfuric acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Water

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add pyridine (1.0 equiv), pivalic acid (3.0 equiv), and water.

-

Add concentrated sulfuric acid dropwise to protonate the pyridine.

-

Add a solution of silver nitrate (0.2 equiv) in water.

-

Heat the mixture to 80 °C.

-

Add a solution of ammonium persulfate (3.0 equiv) in water portion-wise over 30 minutes.

-

Stir the reaction at 80 °C for 2 hours.

-

Cool the reaction to room temperature and dilute with water.

-

Basify the mixture with a saturated NaHCO₃ solution until the pH is ~8.

-

Extract with DCM (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography to afford a mixture of 2-tert-butylpyridine and 4-tert-butylpyridine.

Table 1: Comparison of Methods for C2/C6 and C4 Functionalization

| Method | Position(s) Targeted | Key Strengths | Limitations |

| Directed ortho-Metalation (DoM) | C2, C6 | High regioselectivity, wide range of electrophiles. | Requires a directing group, cryogenic temperatures, and strong bases. |

| Halogen/Metal Exchange | C2, C6 | Milder conditions than DoM, good functional group tolerance. | Requires a pre-installed halogen. |

| Minisci Reaction | C2, C4 | Direct C-H functionalization, broad scope of radicals. | Often gives mixtures of regioisomers, requires strong oxidants and acidic conditions. |

| Pyridine N-Oxide Chemistry | C2, C4 | Activates the ring for both nucleophilic and electrophilic attack. | Requires an additional oxidation/deoxygenation step. |

Pyridine N-Oxides: A Versatile Intermediate

The oxidation of the pyridine nitrogen to form a pyridine N-oxide dramatically alters the reactivity of the ring. The N-oxide group is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. This modification activates the C2, C4, and C6 positions towards both electrophilic and nucleophilic attack. Subsequent deoxygenation restores the pyridine ring, making pyridine N-oxides valuable intermediates for regioselective functionalization.

Protocol 4: Synthesis of Pyridine N-Oxide

Materials:

-

Pyridine

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve pyridine (1.0 equiv) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 equiv) portion-wise, keeping the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated aqueous NaHCO₃ (2 x 20 mL) to remove m-chlorobenzoic acid.

-

Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield pyridine N-oxide.

Part 3: The Challenge of C3 and C5 Functionalization

The C3 and C5 positions of the pyridine ring are the most difficult to functionalize directly due to their relative electron-richness and the lack of straightforward activation strategies. However, several methods have been developed to address this challenge.

Halogen Dance Reaction: Isomerization to the Thermodynamic Product

The halogen dance reaction is a base-catalyzed isomerization of a halogenated pyridine to a more thermodynamically stable isomer. This reaction can be used to access 3- or 5-substituted pyridines from their 2- or 4-halo isomers. The driving force is the formation of a more stable carbanion intermediate.

Mechanism of the Halogen Dance Reaction

Caption: Simplified representation of the Halogen Dance reaction.

Transition Metal-Catalyzed Cross-Coupling Reactions

For pyridines that are pre-functionalized with a halogen or a triflate at the C3 or C5 position, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are indispensable tools for introducing a wide variety of substituents.

Protocol 5: Suzuki-Miyaura Coupling of 3-Bromopyridine

Materials:

-

3-Bromopyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

To a Schlenk flask, add 3-bromopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.08 equiv), and K₂CO₃ (2.0 equiv).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add degassed 1,4-dioxane and water (4:1 mixture).

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Cool to room temperature, dilute with water, and extract with EtOAc.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography to afford 3-phenylpyridine.

Part 4: Late-Stage Functionalization: Modifying Complex Molecules

In drug discovery, the ability to modify a complex molecule in the final stages of a synthesis is highly valuable.[2][9] Many of the methods described above, particularly C-H functionalization techniques like the Minisci reaction, are well-suited for late-stage functionalization, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.[2]

Conclusion and Future Outlook

The regioselective functionalization of the pyridine ring is a mature yet continually evolving field. While classic methods like directed ortho-metalation and transition metal-catalyzed cross-coupling remain workhorses in the synthetic chemist's toolbox, the development of novel C-H functionalization strategies and a deeper understanding of reaction mechanisms continue to push the boundaries of what is possible. The ability to precisely and efficiently install a wide range of functional groups at any desired position on the pyridine ring is crucial for advancing drug discovery and materials science. This guide provides a solid foundation of the key principles and practical protocols to empower researchers in this exciting area of chemical synthesis.

References

-

Manolikakes, S. M., Barl, N. M., Sämann, C., & Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411–422. [Link]

-

Manolikakes, S. M., Barl, N. M., Sämann, C., & Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411–422. [Link]

-

Slideshare. (n.d.). Pyridine CH functionalization. [Link]

-

MDPI. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

-

ResearchGate. (n.d.). Regioselective chlorination of pyridine N-oxides under optimized...[Link]

-

PubMed. (2023). C-H functionalization of pyridines. [Link]

-

Royal Society of Chemistry. (2023). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry. [Link]

-

ACS Publications. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). C-H Functionalization of Pyridines. [Link]

-

ACS Publications. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]

-

NIH. (n.d.). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. [Link]

-

American Chemical Society. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. [Link]

-

PubMed. (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. [Link]

-

PubMed. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. [Link]

-

Wikipedia. (n.d.). Minisci reaction. [Link]

-

ACS Publications. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Catalysis. [Link]

-

Wikipedia. (n.d.). Halogen dance rearrangement. [Link]

-

ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

-

Royal Society of Chemistry. (n.d.). Radical chain monoalkylation of pyridines. Chemical Science. [Link]

-

NIH. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

-

LOCKSS. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. [Link]

-

Royal Society of Chemistry. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. [Link]

-

ResearchGate. (n.d.). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. [Link]

-

ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. [Link]

-

ChemRxiv. (n.d.). Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. [Link]

-

ResearchGate. (2005). Recent progress of halogen-dance reactions in heterocycles. [Link]

-

ResearchGate. (n.d.). Functionalization of pyridine N-oxides using PyBroP. [Link]

-

Wiley Online Library. (n.d.). General overview of common mechanistic pathways in Minisci-type reactions. [Link]

-

ResearchGate. (n.d.). Directed metalation of pyridine through deprotonation.... [Link]

-

ACS Publications. (2026). Synthesis of Unsymmetrical 4,4′-Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. Organic Letters. [Link]

-

Bentham Science. (n.d.). Halogen Dance Reaction and its Application in Organic Synthesis. [Link]

-

ACS Publications. (n.d.). Recent Progress in Transition-Metal-Catalyzed Reductive Cross-Coupling Reactions Using Diboron Reagents as Reductants. ACS Catalysis. [Link]

-

Synfacts. (2008). Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation using Grignard Reagents. Synfacts, 2009(02), 0145. [Link]

-

ACS Publications. (n.d.). Novel synthesis of 3-substituted pyridines from pyridine. Journal of the American Chemical Society. [Link]

-

YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. [Link]

-

Royal Society of Chemistry. (n.d.). Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes. Chemical Communications. [Link]

-

Myers Research Group. (n.d.). ortho metalation. [Link]

Sources

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 8. baranlab.org [baranlab.org]

- 9. uwindsor.ca [uwindsor.ca]

- 10. Minisci reaction - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Radical chain monoalkylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02748D [pubs.rsc.org]

- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. researchgate.net [researchgate.net]

Strategic Protection of 3-Fluoro-5-iodopyridin-4-amine: A Guide for Advanced Synthetic Applications

Introduction: Navigating the Synthetic Challenges of a Key Building Block

3-Fluoro-5-iodopyridin-4-amine is a valuable building block in medicinal chemistry and drug development, offering three distinct points for molecular elaboration: the nucleophilic amino group, and two sites for cross-coupling reactions at the C-I and C-F bonds (though C-I is significantly more reactive). However, the inherent reactivity of the 4-amino group can interfere with desired transformations at the 5-iodo position, such as palladium-catalyzed cross-coupling reactions. Furthermore, the electron-deficient nature of the pyridine ring, exacerbated by the presence of the electronegative fluorine atom, significantly reduces the nucleophilicity of the amino group, making its protection a non-trivial synthetic challenge.

This application note provides a comprehensive guide to the strategic protection of the amino group of this compound. We will delve into the rationale behind the selection of suitable protecting groups, provide detailed, field-proven protocols for their installation and removal, and discuss their compatibility with common cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently and effectively utilize this versatile synthetic intermediate.

Chemical Reactivity and the Need for Protection

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[1] This effect is amplified by the presence of the fluorine atom at the 3-position. As a result, the lone pair of electrons on the 4-amino group is less available for nucleophilic attack compared to anilines or other less electron-deficient aminopyridines. This reduced nucleophilicity can render standard protection protocols sluggish or ineffective.

Conversely, the unprotected amino group can interfere with subsequent reactions in several ways:

-

Side Reactions in Cross-Coupling: The N-H bond of the amine can undergo oxidative addition to the palladium catalyst, leading to catalyst deactivation or undesired side products in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

-

Competing Nucleophilicity: The amino group can act as a competing nucleophile in reactions intended for other parts of the molecule.

-

Solubility Issues: The presence of a free amino group can affect the solubility profile of the molecule in organic solvents, complicating purification.

Therefore, the judicious choice and implementation of a protecting group strategy are paramount for the successful synthetic manipulation of this compound.

Decision Workflow for Protecting Group Selection

The selection of an appropriate protecting group depends on several factors, including the planned subsequent reaction conditions and the desired deprotection strategy. An ideal protecting group should be:

-

Easy to install in high yield on the electron-deficient amino group.

-

Stable to the conditions of the subsequent reaction(s).

-

Readily removable under mild conditions that do not affect other functional groups.

Here, we present a decision workflow to guide the selection of a suitable protecting group for this compound.

Caption: Decision workflow for selecting a protecting group for this compound.

Protecting Group Strategies and Protocols

Based on the chemical properties of this compound and extensive literature precedents for similar electron-deficient systems, we recommend three primary protecting group strategies: tert-Butoxycarbonyl (Boc), Pivaloyl (Piv), and 2-Nitrobenzenesulfonyl (Nosyl).

tert-Butoxycarbonyl (Boc) Protection

The Boc group is one of the most common amine protecting groups due to its general stability to a wide range of reaction conditions and its facile removal under acidic conditions.[2][3] However, its installation on the weakly nucleophilic 4-amino group of our substrate requires forcing conditions.

Protocol 1: Boc-Protection of this compound

Caption: Boc-protection of this compound.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Pyridine (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous pyridine (0.2 M) is added di-tert-butyl dicarbonate (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

-

The reaction mixture is heated to 80 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

The reaction mixture is cooled to room temperature and the pyridine is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl (3-fluoro-5-iodopyridin-4-yl)carbamate.

Protocol 2: Deprotection of Boc-Protected this compound

Materials:

-

tert-Butyl (3-fluoro-5-iodopyridin-4-yl)carbamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of tert-butyl (3-fluoro-5-iodopyridin-4-yl)carbamate (1.0 eq) in dichloromethane (0.1 M) is added trifluoroacetic acid (10 eq) at 0 °C.

-

The reaction mixture is stirred at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

-

The reaction mixture is carefully concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and slowly neutralized by the addition of saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the deprotected amine.

Pivaloyl (Piv) Protection

The pivaloyl group, an amide-based protecting group, offers greater stability to both acidic and basic conditions compared to the Boc group.[4] Its installation is typically straightforward, and its removal, although requiring harsher conditions (strong acid or base hydrolysis), is often clean.[5] The existence of N-(5-fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide as a commercially available compound suggests the viability of this protecting group on a similar scaffold.

Protocol 3: Pivaloyl Protection of this compound

Caption: Pivaloyl protection of this compound.

Materials:

-

This compound

-

Pivaloyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous pyridine (0.5 M) at 0 °C is added pivaloyl chloride (1.2 eq) dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours, monitoring by TLC or LC-MS.

-

The reaction is quenched by the slow addition of water.

-

The mixture is extracted with dichloromethane.

-

The combined organic layers are washed sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography or recrystallization to afford N-(3-fluoro-5-iodopyridin-4-yl)pivalamide.

Protocol 4: Deprotection of Pivaloyl-Protected this compound

Materials:

-

N-(3-Fluoro-5-iodopyridin-4-yl)pivalamide

-

6 M Hydrochloric acid

-

Sodium hydroxide solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A suspension of N-(3-fluoro-5-iodopyridin-4-yl)pivalamide (1.0 eq) in 6 M hydrochloric acid (0.2 M) is heated to reflux for 12-24 hours.

-